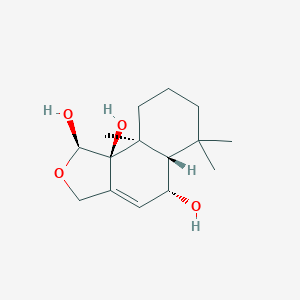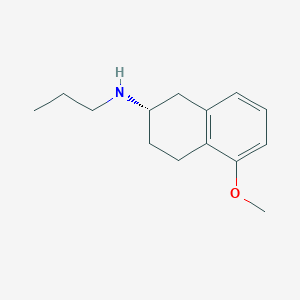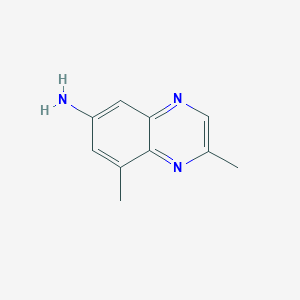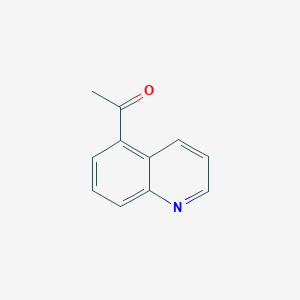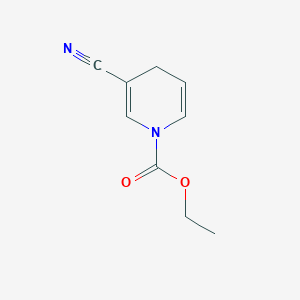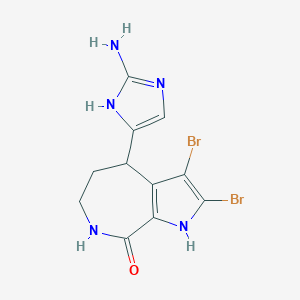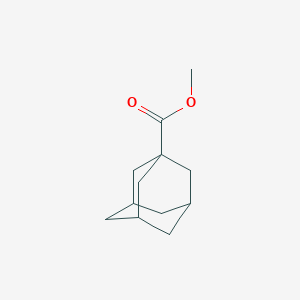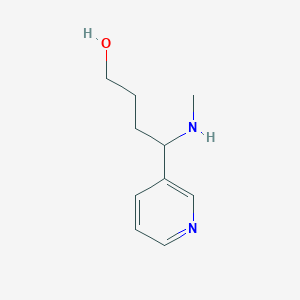
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Descripción general
Descripción
This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and possibly its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Pharmaceutical Research : This compound serves as a functional building block for pharmaceutical research. It was highlighted in a study on the synthesis of a specific compound that could be useful in drug development (G. Bish et al., 2010).
Cancer Studies : The compound plays a role in the study of nasal cavity tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, showing the importance of DNA modification in cancer development (S. Hecht et al., 1987).
Chemical Analysis : Molecularly imprinted polymers specific to this compound have been developed for analyzing chemical substances, demonstrating its application in analytical chemistry (Zhi-dan Zhang et al., 2013).
Biomarker Research : It is used as a biomarker for assessing human exposure to tobacco-specific nitrosamines, which is important for studying the impact of tobacco use on health (Krishnegowda Gowdahalli et al., 2010).
Metal-Organic Frameworks : In materials science, derivatives of this compound have been used to construct metal-organic frameworks, a class of compounds with potential applications in various fields (X. Wang et al., 2014).
Tobacco-Related Cancer Research : The compound's metabolism has been studied in human lung and liver microsomes, providing insights into the role of cytochrome P-450 in tobacco-related cancers (T. Smith et al., 1992).
Photocatalytic Properties : In the field of photocatalysis, derivatives of this compound have been used to degrade pollutants under visible light, demonstrating its environmental application (Yunyin Niu et al., 2018).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
I hope this helps, and I apologize for not being able to provide more specific information on “4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL”. If you have any other questions or need further clarification, feel free to ask.
Propiedades
IUPAC Name |
4-(methylamino)-4-pyridin-3-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCYRIVLLXANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482801 | |
| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL | |
CAS RN |
59578-64-2 | |
| Record name | 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



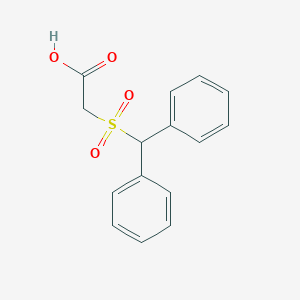
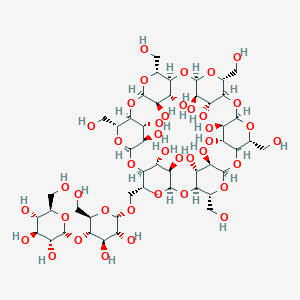
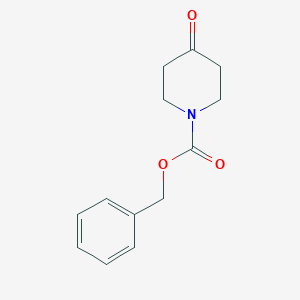

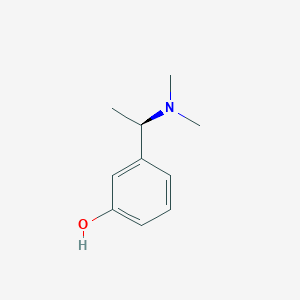

![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
